Product packaging for Labetalol hydrochloride(Cat. No.:CAS No. 72487-35-5)

Labetalol hydrochloride

Cat. No.: B7791178
CAS No.: 72487-35-5
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-ZYJMRSDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Discovery in Adrenergic Receptor Modulation Research

The development of beta-adrenergic receptor antagonists, commonly known as beta-blockers, in the 1960s marked a significant milestone in pharmacology and the management of cardiovascular diseases. wikipedia.org The journey began with the differentiation of adrenergic receptors into α and β types by Raymond P. Ahlquist in 1948, a concept that initially met with skepticism. revespcardiol.org The subsequent discovery of dichloroisoproterenol (B1670464) (DCI) in 1958, which selectively blocked the effects of β-receptor stimulation, provided the crucial proof of their existence. nih.gov This paved the way for Sir James Black's pioneering work, leading to the synthesis of the first clinically significant beta-blockers, pronethalol and propranolol (B1214883), in 1964. revespcardiol.orgwikipedia.org This achievement, which revolutionized the treatment of angina pectoris, earned Sir James Black the Nobel Prize in Medicine in 1988. wikipedia.orgrevespcardiol.org

Labetalol (B1674207) was discovered in 1966 and received approval for medical use from the Food and Drug Administration (FDA) in 1977. mdpi.com It was the first drug to combine both α- and β-adrenergic receptor blocking properties. wikipedia.org The rationale behind its development was to address the compensatory reflexes observed with single-receptor blockade—vasoconstriction with β-blockers and tachycardia with α-blockers. wikipedia.org It was hypothesized that simultaneous weak blockade of both receptor types would result in a more effective reduction in blood pressure. wikipedia.org

Academic Significance and Research Trajectory within Pharmacology

Labetalol's introduction spurred considerable academic interest due to its unique hemodynamic effects. Unlike traditional non-selective beta-blockers that can increase peripheral vascular resistance, labetalol's additional α-blocking activity leads to a reduction in peripheral vascular resistance. nih.govnih.gov This results in a decrease in blood pressure with minimal impact on heart rate or cardiac output, especially in acute administration. nih.gov

The academic research trajectory of labetalol has been extensive, exploring its efficacy and safety in various hypertensive conditions. viamedica.pl Studies have demonstrated its effectiveness in essential hypertension, hypertensive emergencies, and hypertension during pregnancy. nih.govnih.gov Its distinct pharmacological profile has made it a subject of comparative studies against other antihypertensive agents, often showing comparable or superior efficacy. nih.gov Furthermore, research has delved into its pharmacokinetic properties, including its significant first-pass metabolism and the stereochemistry of its four isomers, each with differing activities. wikipedia.orgnih.gov Ongoing research continues to explore new formulations and delivery systems for labetalol hydrochloride to enhance its therapeutic application. researchgate.netnih.govijpsr.com

Classification as a Dual Alpha-1 and Non-Selective Beta-Adrenergic Receptor Modulator

Labetalol is classified as a competitive antagonist that acts on both alpha-1 (α1) and non-selective beta (β1 and β2) adrenergic receptors. wikipedia.orgnih.govdrugbank.com This dual antagonism is a key feature that distinguishes it from other beta-blockers. nih.gov The blockade of α1-adrenergic receptors leads to vasodilation of peripheral blood vessels, thereby reducing peripheral resistance. drugbank.com Simultaneously, the non-selective blockade of β1- and β2-adrenergic receptors in the heart and other tissues contributes to its antihypertensive effects. drugbank.com

The ratio of its beta- to alpha-blocking potency varies depending on the route of administration. nih.gov When administered orally, the ratio is approximately 3:1, while intravenous administration results in a ratio of about 7:1. nih.govccjm.org This indicates a more potent beta-blocking effect compared to its alpha-blocking activity. nih.gov Labetalol is a racemic mixture of four stereoisomers. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the non-selective beta-blockade and also possesses selective α1-blocking activity, while the (S,R)-isomer is a potent α1-blocker. wikipedia.org The other two isomers are largely inactive. wikipedia.org

Compound Information

Compound Name
This compound
Dichloroisoproterenol
Pronethalol
Propranolol
Dilevalol

Research Findings on Labetalol's Receptor Activity

Receptor TypeActionEffectReference
Alpha-1 (α1) AdrenergicCompetitive AntagonistVasodilation, Decreased Peripheral Resistance wikipedia.orgdrugbank.com
Beta-1 (β1) AdrenergicNon-selective Competitive AntagonistDecreased Heart Rate wikipedia.orgdrugbank.com
Beta-2 (β2) AdrenergicNon-selective Competitive AntagonistPotential for Bronchospasm wikipedia.orgdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2O3 B7791178 Labetalol hydrochloride CAS No. 72487-35-5

Properties

CAS No.

72487-35-5

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18-;/m0./s1

InChI Key

WQVZLXWQESQGIF-ZYJMRSDMSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

Synthetic Chemistry and Derivatization Studies of Labetalol Hydrochloride

Advanced Synthetic Routes and Methodologies

The synthesis of labetalol (B1674207) hydrochloride in a stereocontrolled manner is crucial, as the pharmacological activity resides in specific stereoisomers. The (R,R)-isomer is primarily responsible for the beta-blocking activity, while the (S,R)-isomer exhibits potent alpha-blocking effects. nih.gov Consequently, significant efforts have been directed towards developing advanced synthetic methodologies that allow for the selective preparation of these desired stereoisomers.

Stereoselective Synthesis Approaches for Enantiomers and Diastereoisomers

One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of molecules like labetalol, which contain a β-amino alcohol moiety, chiral auxiliaries can be employed to control the formation of the stereogenic centers during key bond-forming reactions. nih.gov

Enzymatic resolutions represent another powerful tool for accessing enantiomerically pure intermediates in labetalol synthesis. mdpi.com This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.govwikipedia.org This allows for the separation of the two enantiomers. For instance, the kinetic resolution of a racemic building block for β-blockers using Candida rugosa lipases has been explored. mdpi.com Dynamic kinetic resolution (DKR) is an even more advanced enzymatic method that combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govwikipedia.orgdiva-portal.org

Asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient method for establishing the stereocenters in labetalol. ethz.chokayama-u.ac.jprug.nlnih.gov This reaction employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen atoms to a double bond from a specific face, thereby creating one or two chiral centers with high enantioselectivity. wiley-vch.de The synthesis of β-amino alcohols, a key structural feature of labetalol, can be achieved through the asymmetric hydrogenation of α-amino ketones or related precursors. chemsrc.com

Novel Catalytic Methods in Labetalol Synthesis

The development of novel catalytic methods is paramount for achieving efficient, selective, and sustainable synthetic processes. In the context of labetalalol synthesis, both transition metal catalysis and biocatalysis have emerged as powerful strategies.

Transition metal catalysis offers a broad range of transformations for the construction of key bonds in the labetalalol framework. nih.govnih.gov For instance, iridium-catalyzed amination reactions proceeding through a borrowing hydrogen pathway have been developed for the synthesis of vicinal β-amino α-tertiary alcohols, a structural motif relevant to labetalol. nih.gov Copper-catalyzed asymmetric synthesis of γ-amino alcohols has also been reported, showcasing the versatility of transition metals in creating chiral amino alcohol structures. unimi.it

Biocatalysis , the use of enzymes to perform chemical transformations, provides a green and highly selective alternative to traditional chemical methods. rsc.org As mentioned in the previous section, enzymes like lipases and dehydrogenases are instrumental in the stereoselective synthesis of chiral building blocks for β-blockers. nih.gov The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and elegance of the synthetic route. diva-portal.org

Impurity Profiling and Control in Chemical Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Impurity profiling involves the identification and quantification of all potential impurities in a drug substance, including starting materials, intermediates, by-products, and degradation products. daicelpharmastandards.com

For labetalol hydrochloride, forced degradation studies have been conducted to identify potential degradation products under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. ukaazpublications.com These studies are crucial for developing stability-indicating analytical methods that can separate the API from its degradation products.

A significant concern in the synthesis of amine-containing drugs like labetalol is the potential formation of genotoxic impurities , which can damage DNA and have carcinogenic potential. doaj.orggalaxypub.coeco-vector.com One such potential impurity in this compound is N-nitroso-labetalol. A sensitive HPLC-MS/MS method has been developed for the detection and quantification of this impurity to ensure the safety of the drug product. doaj.org

To proactively control impurities during the manufacturing process, Process Analytical Technology (PAT) is increasingly being implemented. researchgate.netstepscience.comresearchgate.net PAT involves the use of real-time monitoring and control of critical process parameters to ensure consistent product quality and minimize the formation of impurities.

Derivatization Strategies for Analog Development

Derivatization involves the chemical modification of a lead compound to synthesize analogs with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For labetalol, a key aspect of its SAR is the stereochemistry at its two chiral centers. As previously noted, the (R,R)-isomer is a potent β-blocker, while the (S,R)-isomer is a potent α-blocker. nih.gov The other two stereoisomers, (S,S) and (R,S), are considered inactive. nih.gov This highlights the critical role of the three-dimensional arrangement of atoms for receptor binding and activity.

Further SAR studies on β-blockers have shown that modifications to the aryl group, the ethanolamine (B43304) side chain, and the amine substituent can significantly impact their potency and selectivity for β1 versus β2 adrenergic receptors. oup.com For instance, the nature and position of substituents on the aromatic ring are crucial for potency. While specific SAR studies on a wide range of labetalol analogs beyond its stereoisomers are not extensively detailed in the provided context, the general principles of β-blocker SAR would apply.

Prodrug Design Principles Applied to Labetalol (Chemical Perspective)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active parent drug in the body through enzymatic or chemical transformation. The primary goal of prodrug design is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or a short duration of action. nih.govlongdom.orgbenthamscience.comebrary.net

For a drug like labetalol, which has a relatively low oral bioavailability of about 25% due to significant first-pass metabolism, a prodrug approach could be beneficial. nih.govnih.govnih.gov One common strategy is to increase the lipophilicity of the drug to enhance its absorption from the gastrointestinal tract. ebrary.net This can be achieved by masking polar functional groups, such as the hydroxyl and amide groups in labetalol, with lipophilic moieties. For example, ester prodrugs could be synthesized by reacting the hydroxyl groups of labetalol with various acids. These ester linkages would ideally be stable in the gastrointestinal tract but would be cleaved by esterase enzymes in the body to release the active labetalol. nih.gov

Another potential prodrug strategy for labetalol could focus on developing long-acting formulations to reduce dosing frequency. nih.govnih.gov This might involve attaching a promoiety that allows for the formation of a depot upon injection, from which the active drug is slowly released over time.

Green Chemistry Principles in Labetalol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and enhance safety and efficiency. nih.govispe.org The synthesis of complex molecules like this compound, which involves multiple steps, presents a significant opportunity for the application of these principles. Traditional synthetic routes often suffer from low atom economy, utilize hazardous reagents and solvents, and generate substantial waste, making them targets for greener redesign. google.comchembam.com

Key green chemistry metrics for evaluating the sustainability of a chemical process include Atom Economy and the Environmental Factor (E-Factor). chembam.comchegg.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. chembam.com The E-Factor provides a broader view, defined as the total mass of waste generated per unit mass of product. libretexts.orggctlc.org In the pharmaceutical sector, E-Factors can be notoriously high, often exceeding 100, due to the complexity of the syntheses. chembam.comlibretexts.org

Efforts to develop more sustainable synthetic pathways for this compound have focused on several core green chemistry principles:

Improving Atom Economy: Newer synthetic strategies aim to maximize the incorporation of starting materials into the final product. For example, a patented method highlights the use of benzylamine (B48309) instead of dibenzylamine (B1670424). This substitution improves the atom utilization rate, directly addressing the principle of atom economy and creating a more environmentally friendly process. patsnap.com The reaction's high selectivity allows the product to be used in the subsequent step without extensive purification, further reducing waste. patsnap.com

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents that are consumed in a reaction and generate significant waste. ispe.org In the context of synthesizing chiral drugs like labetalol, biocatalysis offers a powerful and green alternative to traditional chemical methods. researchgate.net Chemoenzymatic routes, which combine chemical and enzymatic steps, have been developed for producing enantiomerically pure beta-blockers. nih.gov For instance, lipases can be used for the kinetic resolution of key intermediates, providing the desired stereoisomer in high enantiomeric excess. nih.gov This approach avoids the waste associated with classical resolution methods.

Use of Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages their replacement with safer alternatives like water or conducting reactions under solvent-free conditions. ispe.orgmdpi.com While specific solvent-free syntheses for labetalol are not extensively detailed in the provided results, general trends in pharmaceutical manufacturing point towards reducing reliance on hazardous solvents like tetrahydrofuran (B95107) in favor of greener options such as ethyl acetate (B1210297) or methanol (B129727) where feasible. patsnap.comquickcompany.in Furthermore, conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. quickcompany.ingoogle.com

The following table provides a conceptual comparison between a traditional synthetic approach and a greener alternative for a key step in labetalol production, based on the principles identified in the research.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Labetalol Intermediates

Metric Traditional Approach Greener Alternative Green Principle Applied
Key Transformation Chemical reduction of a ketone intermediate using a stoichiometric reducing agent (e.g., sodium borohydride). quickcompany.in Catalytic hydrogenation or enzymatic reduction. patsnap.com Catalysis, Waste Prevention
Stereocontrol Resolution of racemic mixture using a chiral resolving agent, discarding >50% of material. Asymmetric synthesis or enzymatic kinetic resolution of an intermediate. nih.gov Atom Economy, Catalysis
Protecting Groups Use of multiple protecting groups requiring additional reaction steps for introduction and removal. One-pot deprotection and reduction, minimizing intermediate steps. patsnap.com Step Economy, Waste Prevention
Reagents Use of dibenzylamine as a nitrogen source. Use of benzylamine for higher atom utilization. patsnap.com Atom Economy
Solvents Use of chlorinated solvents or ethers like tetrahydrofuran. patsnap.com Use of alcohols (methanol), esters (ethyl acetate), or aqueous solutions where possible. quickcompany.ingoogle.com Safer Solvents
E-Factor (Illustrative) High (e.g., > 50) Lower (e.g., < 25) Overall Waste Reduction

By redesigning the synthesis of this compound according to these principles, manufacturers can significantly decrease the environmental impact of the production process. These advancements not only contribute to sustainability but can also lead to more cost-effective and efficient manufacturing. ispe.org

Molecular Pharmacology and Receptor Binding Dynamics

Detailed Mechanisms of Action at Adrenergic Receptors

Labetalol (B1674207) hydrochloride exerts its effects through direct, competitive, and reversible binding to adrenergic receptors on the cell surface. nih.govpatsnap.com This interaction prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting the downstream signaling pathways typically initiated by these neurotransmitters. patsnap.com

Labetalol hydrochloride acts as a selective and competitive antagonist at α1-adrenergic receptors. pfizermedicalinformation.comdrugbank.com This blockade of α1-receptors, which are primarily located on postsynaptic membranes of vascular smooth muscle, leads to vasodilation and a reduction in peripheral vascular resistance. drugbank.com Labetalol is considered a nonselective antagonist at β-adrenoceptors and a competitive antagonist of postsynaptic α1-adrenoceptors. nih.gov The R,R-isomer of labetalol, SCH 19927, is a less potent α-blocker than the parent compound. nih.gov

This compound is a non-selective competitive antagonist of both β1- and β2-adrenergic receptors. nih.govpfizermedicalinformation.com The blockade of β1-receptors, predominantly found in the heart, results in a decrease in heart rate and myocardial contractility. drugbank.com The antagonism of β2-receptors can lead to effects in other tissues where these receptors are present. drugbank.com The R,R-isomer of labetalol, SCH 19927, has been shown to be a more potent β-adrenoceptor blocker than labetalol itself. nih.gov

The antagonism of adrenergic receptors by this compound directly impacts intracellular signaling. Adrenergic receptors are G-protein coupled receptors (GPCRs), and their activation by agonists typically initiates a cascade of events. Labetalol's blockade of these receptors prevents this activation.

Specifically, research has shown that labetalol inhibits adrenaline-stimulated adenylate cyclase activity in rat liver and heart. nih.gov Adenylate cyclase is a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular processes. However, labetalol has been observed to have no effect on basal or guanosine triphosphate (GTP)-activated adenylate cyclase activities, indicating its action is specific to agonist-stimulated activity. nih.gov

Receptor Binding Kinetics and Thermodynamics

The interaction between this compound and adrenergic receptors can be quantified through its binding kinetics and thermodynamics, which describe the affinity and stability of the drug-receptor complex.

The affinity of a drug for its receptor is often expressed by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity. The following table summarizes the reported Ki values for labetalol at various adrenergic receptors.

ReceptorActionKi (-log[M])
Beta-1 Adrenergic ReceptorAntagonist8.23
Beta-2 Adrenergic ReceptorAntagonist7.96
Alpha-1D Adrenergic ReceptorAntagonist7.64

Data sourced from Drug Central.

These values indicate that labetalol possesses a high affinity for both β1- and β2-adrenergic receptors, with a slightly higher affinity for the β1 subtype. Its affinity for the α1D-adrenergic receptor is also significant.

Currently, there is a lack of available scientific literature detailing allosteric modulation studies specifically investigating this compound's interaction with adrenergic receptors.

Receptor Subtype Selectivity and Specificity Research

This compound is characterized by its unique dual mechanism of action, functioning as a competitive antagonist at both α- and β-adrenergic receptors. pharmacophorejournal.comnih.gov Research has established that it is a nonselective antagonist at β-adrenoceptors and a competitive antagonist of postsynaptic α1-adrenoceptors. nih.govdrugbank.compatsnap.com This dual antagonism is crucial to its pharmacological profile.

The potency of labetalol differs between the two receptor types. Following oral administration, the ratio of β- to α-antagonism is approximately 3:1. nih.govdrugbank.com This ratio increases significantly to 6.9:1 after intravenous administration. nih.govdrugbank.com While its β-blocking capability is noted to be slightly less than that of propranolol (B1214883), its affinity for α-receptors is less than that of phentolamine (B1677648), though it is selective for the α1 subtype. pharmacophorejournal.com The blockade of α1-adrenergic receptors results in vasodilation and a decrease in peripheral vascular resistance, while the antagonism of β1-adrenergic receptors contributes to a slight reduction in heart rate. drugbank.com Labetalol's non-selective nature at β-receptors means it also antagonizes β2-adrenergic receptors. drugbank.com

Labetalol is a racemic mixture of four stereoisomers. The (R,R') stereoisomer, also known as dilevalol, is a mixed selective α1 blocker and non-selective β blocker that exhibits strong agonist activity. pharmacophorejournal.com In vitro studies using radioligand assays have been employed to characterize the binding of labetalol to specific α- and β-adrenergic sites. nih.gov

Administration Routeβ:α Antagonism Ratio
Oral3:1
Intravenous6.9:1

Computational Modeling of Ligand-Receptor Interactions

Computational modeling has become an indispensable tool for elucidating the complex interactions between ligands like labetalol and their biological targets. These in silico methods provide insights into the structural and energetic basis of molecular recognition at adrenergic receptors, complementing experimental data.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its receptor. In the study of labetalol and other non-selective beta-blockers, molecular docking analyses have been performed using tools such as AutoDock Vina. mdpi.com

The typical procedure for these simulations involves several preparatory steps. mdpi.com First, the three-dimensional (3D) crystal structures of the target receptors, such as the β-adrenergic receptors (ADRB2), are obtained from protein databases. mdpi.com These structures are then prepared for docking by removing any co-crystallized ligands and water molecules. mdpi.com Subsequently, essential parameters are added to the receptor structure, including polar hydrogen atoms and partial atomic charges. mdpi.com The labetalol molecule is also prepared by optimizing its structure to achieve a low-energy conformation. mdpi.com

During the docking simulation, the ligand is placed in the binding site of the receptor, and various possible conformations and orientations are explored. mdpi.com The simulation calculates the binding affinity (often expressed as a binding energy value in kcal/mol) for the most stable poses. mdpi.com These studies aim to determine the binding affinities and identify the specific binding cavities and active amino acid residues that form non-bonded interactions (such as hydrogen bonds and hydrophobic interactions) with the ligand. mdpi.com This information is critical for understanding the molecular basis of labetalol's binding to different adrenergic receptor subtypes.

Quantitative Structure-Activity Relationship (QSAR) for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its structural and physicochemical properties. fiveable.me These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. wikipedia.org

A QSAR model is expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

To develop a QSAR model for the receptor binding of labetalol and related compounds, a dataset of molecules with known binding affinities for specific adrenergic receptors (e.g., α1, β1, β2) would be required. For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (log P), and electronic properties. fiveable.me

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed receptor binding activity. fiveable.menih.gov A validated QSAR model can be used to predict the binding affinity of novel chemical structures, providing valuable guidance for designing new analogues of labetalol with potentially improved selectivity or potency. sysrevpharm.org This approach allows for the systematic exploration of how specific structural modifications influence receptor binding.

Pre Clinical Pharmacokinetics and Metabolism Research Mechanistic & in Vitro Focus

Absorption Mechanisms in Biological Systems

The absorption of labetalol (B1674207) from the gastrointestinal tract is a complex process involving both passive diffusion and carrier-mediated transport. researchgate.net In vitro models have been crucial in elucidating these mechanisms, particularly the role of efflux transporters.

Studies utilizing Caco-2 cell monolayers, a well-established in vitro model of human intestinal absorption, have demonstrated that labetalol's permeability is influenced by active transport systems. researchgate.netsygnaturediscovery.com The permeability of labetalol is not only concentration-dependent but also shows directional differences. nih.gov Research has shown that the transport of labetalol from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio greater than one. nih.govnih.gov This suggests the involvement of an efflux transporter.

ParameterConditionValueReference
Apparent Permeability (Papp) A-B Apical pH 6.55.96 ± 1.96 x 10⁻⁶ cm/s nih.gov
Apparent Permeability (Papp) A-B Apical pH 7.515.9 ± 2.2 x 10⁻⁶ cm/s nih.gov
Apparent Permeability (Papp) A-B 0.1x Highest Dose Strength14.2 ± 1.5 x 10⁻⁶ cm/s nih.govnih.gov
Apparent Permeability (Papp) B-A 0.1x Highest Dose Strength46.7 ± 6.5 x 10⁻⁶ cm/s nih.govnih.gov
Efflux Ratio (ER) -3.3 nih.gov

Distribution Studies in In Vitro Models and Animal Tissues

Pre-clinical research indicates that labetalol distributes extensively into tissues. Pharmacokinetic data from animal studies show a large apparent volume of distribution, suggesting significant concentration in extravascular sites. nih.govnih.gov

Radiochemical analysis in animal models has provided insights into the tissue-specific distribution of labetalol. High concentrations of the compound have been observed in the lung, liver, and kidney, while accumulation in brain tissue is minimal, which is consistent with the relatively low lipid solubility of the drug. nih.gov Labetalol is known to cross the placental barrier. nih.govnih.gov In plasma, labetalol is approximately 50% bound to proteins. nih.govnih.gov While these in vivo findings are informative, specific in vitro studies detailing the mechanistic transport of labetalol into various tissues are not extensively reported in the available literature.

Biotransformation Pathways and Metabolite Identification

The metabolism of labetalol is extensive and occurs primarily in the liver and gastrointestinal mucosa. sygnaturediscovery.com The main biotransformation pathway is conjugation, leading to the formation of several biologically inactive metabolites. nih.govresearchgate.net In vitro systems, such as human liver microsomes and hepatocytes, have been instrumental in identifying the specific enzymes and reactions involved. nih.gov

Labetalol undergoes significant first-pass metabolism, primarily in the liver. pharmacophorejournal.comnih.gov The key enzymes responsible for its metabolism belong to the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily. nih.gov In vitro experiments using human liver microsomes have identified UGT1A1 and UGT2B7 as the primary isoforms responsible for labetalol glucuronidation. nih.gov

While UGTs handle the major metabolic pathway, enzymes from the Cytochrome P450 (CYP) family are involved to a lesser extent. nih.gov Specifically, CYP2D6 has been noted as participating in minor metabolic pathways of labetalol. nih.gov The rate of hepatic biotransformation can be influenced by other substances; for instance, unlike other beta-blockers that may decrease hepatic metabolism, labetalol has been shown to potentially accelerate it, as suggested by studies using antipyrine (B355649) as a probe. solvobiotech.com

Labetalol's metabolism is dominated by Phase II conjugation reactions.

Phase II Reactions: The principal Phase II reaction is glucuronidation. sygnaturediscovery.comnih.gov Labetalol has both a phenolic and an alcoholic hydroxyl group, and both positions can be glucuronidated. nih.gov In vitro incubations with bovine liver microsomes have successfully produced and allowed for the isolation of these different glucuronide regioisomers. nih.gov In human liver microsomes, UGT1A1 is responsible for forming an aliphatic glucuronide, while UGT2B7 forms a phenolic glucuronide (labetalol benzyl (B1604629) glucuronide). nih.gov These glucuronide metabolites are inactive. sygnaturediscovery.comnih.gov

Phase I Reactions: Phase I reactions, which typically involve oxidation, reduction, or hydrolysis, represent a minor route for labetalol metabolism. The involvement of CYP2D6 points to oxidative metabolism, though this pathway is less significant than glucuronidation. nih.gov

Metabolite ClassSpecific MetaboliteEnzyme(s) InvolvedMetabolic PhaseReference
Glucuronide Conjugates Aliphatic glucuronide (e.g., Metabolite X)UGT1A1Phase II nih.gov
Glucuronide Conjugates Phenolic glucuronide (e.g., Metabolite II)UGT2B7Phase II nih.gov
Oxidative Metabolites Minor, unspecifiedCYP2D6Phase I nih.gov

Pharmacokinetic Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a powerful in silico tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov For labetalol, PBPK models have been developed to predict its pharmacokinetic profile in various populations and to understand the impact of physiological changes on its disposition. nih.gov

These models are constructed using software like PK-Sim and incorporate a wide range of pre-clinical in vitro and in vivo data. nih.gov Key input parameters for a labetalol PBPK model include physicochemical properties (e.g., molecular weight, pKa, lipophilicity), in vitro data on metabolic pathways (e.g., involvement of UGT1A1, UGT2B7, CYP2C19), and physiological parameters of the model population. nih.gov For instance, a specific intestinal permeability value was incorporated into one model to simulate oral absorption. nih.gov

PBPK modeling has been applied to predict labetalol's pharmacokinetics in healthy individuals as well as in specific populations such as those with hepatic or renal impairment. nih.gov These simulations can help anticipate variations in drug exposure due to disease-related pathophysiological changes, potentially guiding dose adjustments. nih.gov Furthermore, population pharmacokinetic (PopPK) analyses, often using software like NONMEM, are employed to characterize the disposition of labetalol and its stereoisomers, leveraging sparse data from clinical studies to understand pharmacokinetic changes.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful in silico tool to simulate and predict the pharmacokinetic behavior of drugs by integrating physiological, and drug-specific information. nih.goveuropeanpharmaceuticalreview.com The development of PBPK models for labetalol is informed by a combination of preclinical in vitro data and physicochemical properties of the compound. nih.gov These models provide a mechanistic framework to understand how various factors influence the drug's disposition.

A fundamental step in constructing a PBPK model for labetalol involves the compilation of essential input parameters derived from preclinical research. researchgate.net These parameters encompass the physicochemical characteristics of the drug, which govern its movement across biological membranes, and its metabolic profile. The PK-Sim simulator is one of the platforms that has been utilized for the whole-body PBPK modeling of labetalol. nih.gov

Key input parameters for building a labetalol PBPK model include its molecular weight, pKa, and lipophilicity (logP), which are critical for predicting its absorption and distribution. nih.gov In vitro studies are pivotal in determining parameters such as intestinal permeability, which is essential for modeling oral absorption. nih.gov Furthermore, understanding the metabolic pathways is central to the mechanistic nature of PBPK models. For labetalol, in vitro studies have identified that it is metabolized by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT2B7, as well as cytochrome P450 enzymes like CYP2C19. fda.govnih.gov

The table below summarizes some of the key physicochemical and in vitro parameters used as inputs for developing a PBPK model for labetalol.

ParameterValueSignificance in PBPK Modeling
Molecular Weight328.412 g/molFundamental property for concentration calculations.
pKa9.38Determines the ionization state of the drug at different physiological pHs, affecting absorption and distribution.
Lipophilicity (logP)2.79Influences the drug's ability to cross cell membranes and distribute into tissues.
Specific Intestinal Permeability4.67 × 10-5 cm/sA key parameter for modeling the rate and extent of oral absorption.
Primary Metabolic EnzymesUGT1A1, UGT2B7, CYP2C19Essential for simulating hepatic and extrahepatic metabolism, a major determinant of labetalol's clearance.

These preclinical data-driven PBPK models can then be used to predict labetalol's pharmacokinetics in various scenarios, including in specific populations such as pregnant women or individuals with impaired kidney or liver function. nih.govfda.gov By integrating data from preclinical in vitro and in vivo studies, PBPK modeling serves as a bridge to support decision-making at various stages of drug development. nih.gov

Stereoselective Disposition in Pre-clinical Models

Labetalol is administered as a racemic mixture of four stereoisomers: (R,R), (S,R), (R,S), and (S,S). ualberta.ca Preclinical research has demonstrated that these stereoisomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles, a phenomenon known as stereoselective disposition. researchgate.netchapman.edu This stereoselectivity is primarily attributed to differences in metabolism, particularly during the first-pass effect after oral administration. mdpi.com

In preclinical animal models, such as rats and dogs, the pharmacological activities of the individual stereoisomers have been delineated. nih.govnih.gov The (R,R)-isomer is predominantly responsible for the beta-adrenergic blockade, while the (S,R)-isomer is the more potent alpha-1 adrenoceptor antagonist. nih.govnih.gov The (R,S) and (S,S) isomers are considered to be relatively inactive. mdpi.com

Preclinical pharmacokinetic studies have revealed that the disposition of labetalol is indeed stereoselective. Following oral administration, the plasma concentrations of the (R,R)-isomer are notably lower compared to the other stereoisomers. researchgate.net This is consistent with findings that the apparent oral clearance of the active (R,R)-labetalol is higher than that of the less active (S,S)-labetalol. This difference is largely due to stereoselective first-pass metabolism in the liver. mdpi.com

In anesthetized dogs, the antagonist potencies of each of the four stereoisomers at alpha-1, beta-1, and beta-2 adrenoceptors have been compared, providing a clear preclinical basis for the distinct pharmacological contributions of each isomer. nih.gov The (R,R) stereoisomer is a potent, non-selective beta-adrenoceptor antagonist with weak alpha-1 adrenoceptor blocking activity. nih.gov Conversely, the (S,R) stereoisomer is the most potent antagonist at alpha-1 adrenoceptors and also possesses beta-adrenoceptor antagonist activity. nih.gov The (R,S) stereoisomer has an intermediate profile, while the (S,S) stereoisomer is a weak antagonist at both alpha and beta-adrenoceptors. nih.gov

The following table summarizes the relative antagonist activities of the labetalol stereoisomers based on preclinical findings.

StereoisomerPrimary Adrenergic Receptor ActivityRelative Potency
(R,R)-Labetalolβ-blocker (non-selective)Potent β-antagonist, weak α1-antagonist
(S,R)-Labetalolα1-blockerMost potent α1-antagonist, also has β-blocking activity
(R,S)-LabetalolMixed α- and β-blockerIntermediate potency at both α- and β-receptors
(S,S)-LabetalolWeak antagonistRelatively weak at both α- and β-receptors

Analytical Methodologies for Labetalol Hydrochloride Research

Chromatographic Techniques for Purity and Identity

Chromatography is a cornerstone for the separation and analysis of Labetalol (B1674207) hydrochloride and its related substances. Its ability to resolve complex mixtures makes it indispensable for purity assessment and metabolite identification.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for the determination of Labetalol hydrochloride. nih.govnih.gov These methods are valued for their accuracy, precision, and stability-indicating capabilities, allowing for the separation of the parent drug from its degradation products. nih.gov

Validation of HPLC methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. faa.gov A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). faa.govresearchgate.net Detection is commonly achieved using a UV detector, with the maximum absorption for Labetalol HCl often observed around 302 nm or 306 nm. faa.gov

Developed methods demonstrate good linearity over various concentration ranges, for instance, from 10 to 50 μg/mL or 5 to 60 µg/ml, with high correlation coefficients (R² > 0.999). nih.govfaa.govresearchgate.net The retention time for Labetalol HCl is typically short, often around 3.3 minutes, allowing for efficient analysis. faa.gov The limit of detection (LOD) and limit of quantification (LOQ) are generally low, highlighting the sensitivity of the technique. nih.gov

Interactive Table: Example of HPLC Method Parameters for Labetalol HCl Analysis

ParameterCondition 1Condition 2
Stationary Phase (Column)BDS Hypersil C18C18 Column
Mobile Phase25 mM Sodium dihydrogen phosphate (pH 4.5) : Methanol (B129727) (50:50, v/v) researchgate.netAcetonitrile : Phosphate buffer (pH 6.5) faa.gov
Flow Rate1.0 mL/min researchgate.net1.0 mL/min faa.gov
Detection Wavelength250 nm researchgate.net306 nm faa.gov
Retention Time7.7 ± 0.02 min researchgate.net3.328 min faa.gov
Linearity Range5-60 µg/mL researchgate.net10-50 µg/mL faa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to this compound is not straightforward. Due to the drug's high polarity and low volatility, direct analysis by GC is challenging. jfda-online.com Therefore, a chemical derivatization step is necessary to convert the polar functional groups (hydroxyl, amine, and amide groups) into less polar, more volatile derivatives that are amenable to GC analysis. jfda-online.com

Common derivatization strategies for compounds with similar functional groups, such as other beta-blockers, include silylation and acylation. nih.govfaa.gov

Silylation: This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This replaces the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. nih.gov

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to introduce fluoroacyl groups, creating derivatives with excellent chromatographic properties and high sensitivity for electron capture detection or mass spectrometry. faa.govoup.com

While specific GC-MS methods for Labetalol are not as commonly reported as HPLC methods, the general approach would involve extraction of the drug, evaporation to dryness, reaction with a derivatizing agent under controlled temperature and time, and subsequent injection into the GC-MS system for separation and identification based on retention time and mass fragmentation patterns. nih.govmdpi.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of Labetalol and its metabolites in biological fluids like human plasma. sysrevpharm.org Its exceptional sensitivity and selectivity allow for the quantification of the drug and its four distinct stereoisomers at very low concentrations. researchgate.net This is crucial for pharmacokinetic studies, as the different stereoisomers exhibit different pharmacological activities. researchgate.net

The methodology typically involves a sample preparation step, such as liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether or ethyl acetate (B1210297), or solid-phase extraction (SPE) to isolate the analytes from the complex plasma matrix. researchgate.netsigmaaldrich.com Chromatographic separation is often achieved on a C18 or a specialized chiral column (e.g., Chirobiotic V) to resolve the stereoisomers. researchgate.netsigmaaldrich.com

The mass spectrometer, usually a triple quadrupole, is operated in positive electrospray ionization (ESI) mode. sigmaaldrich.com Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard (e.g., Metoprolol). sigmaaldrich.com For Labetalol, a common mass transition monitored is m/z 329.0 -> 161.95. sigmaaldrich.com These methods can achieve a lower limit of quantitation (LLOQ) in the sub-ng/mL range, for instance, 0.5 ng/mL for each stereoisomer. researchgate.net

Interactive Table: Example of LC-MS/MS Parameters for Labetalol Analysis in Plasma

ParameterCondition 1 sigmaaldrich.comCondition 2 researchgate.net
Sample PreparationLiquid-liquid extraction (Ethyl acetate)Liquid-liquid extraction (Methyl tert-butyl ether)
Chromatographic ColumnPhenomenex Luna C18 (100 x 4.6 mm, 5µm)Chirobiotic V
Mobile Phase2 mM Ammonium (B1175870) formate (B1220265) (pH 5.0) / Methanol (20:80 v/v)Methanol, Acetic acid, and Diethylamine
Ionization ModePositive ESINot Specified
Detection ModeMultiple Reaction Monitoring (MRM)Tandem Mass Spectrometry (MS/MS)
Mass Transition (m/z)329.0 -> 161.95Not Specified
Lower Limit of Quantitation3.18 ng/mL0.5 ng/mL

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. The Japanese Pharmacopoeia specifies an identification test using ¹H NMR. When a sample is dissolved in heavy water (D₂O) with sodium 3-trimethylsilylpropanesulfonate as an internal reference, the resulting spectrum exhibits specific signals. Notably, it shows single signals at approximately δ 3.5 ppm and δ 4.0 ppm. The ratio of the integrated intensity of these signals is required to be about 1:1, providing a key identifying feature of the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for the identification of this compound.

UV-Vis Spectroscopy: In a solution of 0.05 mol/L sulfuric acid, this compound exhibits a characteristic absorption spectrum. The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) note that it shows a maximum absorbance at a wavelength of 302 nm. A simple UV spectrophotometric method using distilled water as a solvent has also been developed, with linearity observed in the concentration range of 5-25 µg/ml.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The standard method involves preparing a potassium chloride or potassium bromide disc containing the sample. The resulting IR absorption spectrum is then compared to a reference spectrum. For positive identification, both spectra must show similar intensities of absorption at the same wave numbers, confirming the identity of the compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical tool for the structural elucidation of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and specificity for identifying the molecule and its fragments. In tandem mass spectrometry, Labetalol is typically protonated in the ion source, and the resulting precursor ion is selected and fragmented.

The fragmentation pattern is characteristic of the molecule's structure. For Labetalol, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 329.2. nih.govsysrevpharm.orgresearchgate.net This precursor ion is then subjected to collision-induced dissociation, leading to the formation of specific product ions. The most commonly reported and utilized mass transition for Labetalol is from the precursor ion m/z 329.2 to a major product ion with an m/z of 162.0. nih.govsysrevpharm.orgresearchgate.net This fragmentation corresponds to the cleavage of the bond between the hydroxyl-bearing carbon and the adjacent benzylic carbon, resulting in a stable fragment containing the benzamide (B126) moiety. The observation of this specific parent-to-daughter ion transition provides strong evidence for the presence and identity of Labetalol. sysrevpharm.orgresearchgate.net

This technique is fundamental in distinguishing Labetalol from other compounds and confirming its structure in various samples. The mass to charge ratio of labetalol is 329.3→162. researchgate.net

Electroanalytical Techniques (e.g., Voltammetry)

Electroanalytical methods, particularly voltammetry, offer a simple, rapid, and sensitive approach for the determination of this compound. chempap.org The electrochemical behavior of Labetalol is typically investigated at different electrodes, such as carbon paste electrodes and glassy carbon electrodes (GCE). chempap.orgijcce.ac.irresearchgate.net The oxidation of the Labetalol molecule is the basis for its voltammetric determination. chempap.org Possible sites of oxidation on the molecule include the phenolic group, the amide moiety, and the secondary aliphatic amine group. chempap.org

Studies using cyclic voltammetry (CV) with a glassy carbon electrode have shown that Labetalol exhibits an irreversible oxidation process. ijcce.ac.irresearchgate.net The voltammetric response is dependent on the pH of the supporting electrolyte, with a well-defined, adsorption-controlled anodic peak often being used for analytical purposes. researchgate.net Techniques like Linear Sweep Voltammetry (LSV) and Differential Pulse Voltammetry (DPV) have been developed for quantitative analysis. chempap.orgresearchgate.net These methods demonstrate good linearity over specific concentration ranges and have low detection limits. chempap.orgresearchgate.net For instance, at a carbon paste electrode, the detection limit for DPV was found to be 1.0 × 10⁻⁸ mol dm⁻³. chempap.orgresearchgate.net

The table below summarizes the characteristics of two voltammetric methods for Labetalol determination. chempap.org

ParameterLinear Sweep Voltammetry (LSV)Differential Pulse Voltammetry (DPV)
Linear Range (mol dm⁻³)2.5 × 10⁻⁶ – 1.0 × 10⁻⁵2.5 × 10⁻⁸ – 1.0 × 10⁻⁵
Limit of Detection (LOD) (mol dm⁻³)1.0 × 10⁻⁶1.0 × 10⁻⁸
Limit of Quantification (LOQ) (mol dm⁻³)3.3 × 10⁻⁶3.3 × 10⁻⁸
Correlation Coefficient (r)0.9980.999

Bioanalytical Method Development for Biological Matrices (Excluding Human Clinical Samples)

The development of bioanalytical methods is essential for studying the pharmacokinetics of Labetalol in preclinical animal research. A key challenge is achieving sufficient sensitivity and selectivity in complex biological matrices like plasma and aqueous humor. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high specificity and sensitivity. resolvemass.cajneonatalsurg.com

An example of such a method is the simultaneous quantification of Labetalol and Nebivolol in rabbit aqueous humor and plasma. nih.gov This method utilizes a simple protein precipitation technique for sample preparation, which is efficient for high-throughput analysis. nih.gov

Methodological Details:

Sample Preparation : Protein precipitation is used to extract the analytes from the biological matrix. nih.gov

Chromatography : Separation is achieved using a reverse-phase C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic phase (e.g., methanol and acetonitrile). nih.gov

Mass Spectrometry : Detection is performed using a mass spectrometer in electrospray positive ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, tracking the specific transition of m/z 329.2 → 162.0 for Labetalol. nih.gov An internal standard, such as Metoprolol, is used to ensure accuracy. researchgate.net

This type of method allows for the reliable measurement of drug concentrations in animal models, which is crucial for evaluating the safety and efficacy of potential new formulations or delivery systems. nih.gov

Method Validation for In Vitro and Animal Research Studies

A developed bioanalytical method must be rigorously validated to ensure its reliability for research studies. Validation is performed according to established guidelines and assesses several key parameters, including linearity, accuracy, precision, selectivity, recovery, and stability. jneonatalsurg.com

For the LC-MS/MS method developed for rabbit aqueous humor and plasma, validation demonstrated the method to be robust and reliable. nih.gov

Linearity : The method was linear over the concentration range of 0.39–668 ng/mL for Labetalol in both matrices, with a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy and Precision : Accuracy values, expressed as a percentage of bias, were ≤8.6% in aqueous humor and ≤5.9% in plasma. nih.gov Precision, measured as the relative standard deviation (RSD), was also within acceptable limits, indicating the method's reproducibility. wisdomlib.org

Recovery : The mean recovery of Labetalol from plasma was 54.4% and from aqueous humor was 56.7%. nih.gov

Matrix Effect : The method showed no significant interference from endogenous matrix components. nih.gov

Stability : Labetalol was found to be stable in both matrices for one month when stored at -20 °C. Bench-top stability was established for 8 hours for plasma samples and 18 hours for aqueous humor samples. nih.gov

The following table summarizes the validation parameters for the bioanalytical method in rabbit plasma. nih.gov

Validation ParameterResult for Labetalol in Rabbit Plasma
Linearity Range0.39–668 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (Bias %)≤ 5.9%
Mean Recovery (%)54.4%
Short-Term Stability (Bench Top)Stable for 8 hours
Long-Term Stability (-20°C)Stable for 1 month

Successful validation confirms that the analytical method is suitable for its intended purpose, providing accurate and precise data for pharmacokinetic studies in animal models. nih.gov

Structure Activity Relationship Sar and Structural Biology of Labetalol Analogs

Identification of Key Pharmacophoric Elements

Labetalol (B1674207) is a phenethanolamine derivative based on a salicylamide (B354443) scaffold. nih.gov Its ability to interact with both α- and β-adrenergic receptors is not conferred by a single feature but by a specific three-dimensional arrangement of several key chemical groups, known as a pharmacophore. Research into labetalol and related compounds has identified the essential components for its dual activity. nih.govias.ac.in

The fundamental pharmacophore for β-adrenergic blockers consists of an aromatic ring, a β-ethanolamine side chain, and a bulky N-alkyl substituent. slideshare.net Labetalol incorporates these features while also possessing the necessary elements for α-receptor blockade.

Key pharmacophoric elements include:

The Salicylamide Moiety : The substituted aromatic ring, specifically a salicylamide (2-hydroxybenzamide), is a critical component. The presence of the amide group in the meta position (relative to the ethanolamine (B43304) side chain) and the hydroxyl group in the ortho position are important for activity. The amide group, in particular, contributes to selectivity for cardiac β1-receptors. slideshare.net

The Ethanolamine Side Chain : The -CH(OH)-CH2-NH- group is a classic feature of β-adrenoceptor ligands. The hydroxyl group on the benzylic carbon is essential for high-affinity binding to the β-receptor. ias.ac.in

The Aralkyl N-Substituent : The large N-substituent, a 1-methyl-3-phenylpropyl group, is a distinguishing feature of labetalol. Studies on related salicylamides demonstrated that while the core molecule possessed β-blocking properties, the introduction of aralkyl groups on the basic nitrogen atom conferred α-adrenoceptor blocking activity. nih.gov The size and nature of this group are critical; for instance, simpler substitutions like N-isopropyl or N-t-butyl groups tend to eliminate the α1-activity. gpatindia.com

Molecular dynamics simulations on dual-acting α,β-blockers have further refined this pharmacophore model, defining it by the spatial relationship between two aromatic centroids (one from the salicylamide and one from the N-substituent), the ethanolamine hydroxyl group, and the nitrogen atom. ias.ac.in The specific inter-atomic distances between these points are what differentiate the pharmacophore for α-activity from that for β-activity. ias.ac.in

Table 1: Key Pharmacophoric Elements of Labetalol
Pharmacophoric FeatureStructural ComponentRole in Receptor ActivityReference
Aromatic Ring SystemSalicylamide (2-hydroxybenzamide)Core scaffold for receptor interaction. Amide group contributes to β1-selectivity. slideshare.net
Hydroxyl Group-CH(OH )- on the ethanolamine side chainEssential for high-affinity binding to β-adrenergic receptors. ias.ac.in
Basic Nitrogen-CH2-NH - in the ethanolamine side chainForms ionic interactions with the receptor; serves as an attachment point for the activity-defining substituent. nih.gov
N-Substituent1-methyl-3-phenylpropyl groupCrucial for conferring α1-adrenergic blocking activity. nih.govgpatindia.com

Stereochemical Influences on Receptor Interaction and Activity

Labetalol possesses two chiral carbon centers, one in the ethanolamine side chain (at the hydroxyl-bearing carbon) and one in the N-substituent (at the methyl-bearing carbon). This results in the existence of four distinct stereoisomers, which are grouped into two diastereomeric pairs. pharmacophorejournal.comnewdrugapprovals.org Crucially, the pharmacological activity of labetalol is not distributed evenly among these isomers; instead, the α- and β-blocking activities are highly segregated, demonstrating the profound stereoselectivity of adrenergic receptors. nih.govualberta.ca

The four stereoisomers are (R,R), (S,R), (R,S), and (S,S). The first designation refers to the stereocenter on the ethanolamine side chain, and the second refers to the stereocenter on the N-aralkyl substituent.

(R,R)-Labetalol (Dilevalol) : This isomer is a potent, non-selective β-adrenoceptor antagonist and is responsible for virtually all the β-blocking activity of the racemic mixture. nih.govnewdrugapprovals.orgnih.gov It has very little α-blocking activity. nih.gov

(S,R)-Labetalol : This isomer is a potent and selective α1-adrenoceptor antagonist. newdrugapprovals.orgresearchgate.net It possesses most of the α-blocking activity of the labetalol mixture. nih.govnih.gov

(R,S)-Labetalol and (S,S)-Labetalol : These two isomers are largely considered inactive, with significantly lower affinity for either α- or β-adrenoceptors compared to their (R,R) and (S,R) counterparts. pharmacophorejournal.comnewdrugapprovals.org

This segregation of activities means that labetalol is effectively a combination of two different drugs: an α-blocker ((S,R)-isomer) and a β-blocker ((R,R)-isomer). ualberta.caresearchgate.net The configuration of the hydroxyl-bearing carbon in the ethanolamine side chain is critical for β-receptor interaction, with the (R)-configuration being optimal for antagonistic activity, a common feature among many β-blockers. slideshare.net Conversely, the interplay between the (S)-configuration at this center and the (R)-configuration at the N-substituent is required for potent α1-blockade. nih.govnih.gov

Table 2: Adrenoceptor Blocking Activity of Labetalol Stereoisomers
StereoisomerConfigurationPrimary Activityα1-Adrenoceptor Affinity (pA2)β1-Adrenoceptor Affinity (pA2)β2-Adrenoceptor Affinity (pA2)Reference
Dilevalol(R,R)Potent β-Blocker5.78.58.3 researchgate.net
-(S,R)Potent α1-Blocker7.56.46.1 researchgate.net
-(R,S)Inactive5.46.26.4 researchgate.net
-(S,S)Inactive5.76.16.1 researchgate.net

Design and Synthesis of Labetalol Analogs for SAR Probing

The elucidation of labetalol's SAR has been heavily reliant on the rational design and synthesis of structural analogs. A key strategy has been the systematic modification of the parent salicylamide-phenethanolamine structure to determine the contribution of each molecular component to receptor affinity and activity.

A seminal series of studies involved the preparation of various phenethanolamines derived from salicylamide. nih.gov These initial compounds, which lacked the complex N-substituent of labetalol, were found to possess β-adrenergic blocking properties. The pivotal step in developing dual-action antagonists was the subsequent modification of the basic nitrogen atom. By introducing a range of aralkyl groups, researchers were able to confer α-adrenoceptor blocking activity to the molecules. This line of inquiry established that the N-substituent was the primary determinant of α-blockade, leading directly to the selection of the 1-methyl-3-phenylpropyl group found in labetalol. nih.gov

Furthermore, the synthesis of labetalol analogs was not limited to the N-substituent. To fully understand the stereochemical requirements for activity, specific and stereoselective synthetic routes were developed to isolate each of the four individual stereoisomers. nih.govnih.gov This allowed for the direct pharmacological testing of each isomer, confirming that the α- and β-blocking activities resided in different molecules, as detailed in the previous section. The synthesis of these pure enantiomers and diastereomers represents a critical aspect of SAR probing, as it allows for the unambiguous assignment of pharmacological properties to specific three-dimensional structures.

The general synthetic approach often involves the N-alkylation of an appropriate amine (e.g., N-benzyl-N-(4-phenyl-2-butyl)amine) with a haloacetyl derivative of salicylamide (e.g., 5-bromoacetylsalicylamide) to form an aminoketone intermediate. gpatindia.com Subsequent reduction of the ketone and, if necessary, debenzylation, yields the final labetalol analog. gpatindia.com

Computational Approaches to SAR Prediction (e.g., QSAR)

In addition to chemical synthesis and pharmacological testing, computational chemistry provides powerful tools for understanding and predicting the SAR of labetalol and its analogs. These methods model the interactions between the drug molecule and its receptor targets at an atomic level.

Molecular Dynamics (MD) Simulations : This technique has been used to study the conformational flexibility of dual-acting α,β-blockers, including labetalol. ias.ac.in MD simulations model the movement of atoms in a molecule over time, allowing researchers to identify stable, low-energy conformations that a drug is likely to adopt. By analyzing the conformations of all seven stereoisomers of blockers like labetalol, researchers were able to construct distinct pharmacophore models for α- and β-activity. ias.ac.in These models define the optimal 3D arrangement of aromatic rings, hydroxyl groups, and the nitrogen atom, and the calculated inter-feature distances help explain why certain isomers are selective for one receptor over the other. ias.ac.in

Molecular Docking : Docking simulations are used to predict the preferred binding orientation of a ligand (like a labetalol isomer) within the binding site of a receptor protein. Using high-resolution crystal structures or homology models of β-adrenergic receptors, computational programs can "dock" different analogs into the active site and calculate a binding score. biorxiv.org This allows for the virtual screening of new analogs and helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. For instance, docking studies can visualize how the hydroxyl group of labetalol forms hydrogen bonds with serine residues in the β2-adrenergic receptor binding pocket. plos.org

Quantitative Structure-Activity Relationship (QSAR) : While no specific QSAR studies for labetalol were identified in the search results, QSAR is a well-established computational method in drug design. It aims to find a statistical relationship between the chemical properties (e.g., lipophilicity, electronic properties, steric parameters) of a series of compounds and their biological activity. A QSAR model for labetalol analogs could potentially predict the α- or β-blocking potency of a novel, unsynthesized compound based solely on its calculated chemical descriptors, thereby guiding the design of more potent and selective molecules.

These computational approaches complement experimental SAR studies by providing a mechanistic rationale for observed activities and by enabling the predictive design of new analogs with improved pharmacological profiles.

Pre Clinical Research Applications and Theoretical Studies

Labetalol (B1674207) as a Pharmacological Probe for Adrenergic Receptor Systems (In Vitro and Animal Models)

Labetalol hydrochloride serves as a critical pharmacological tool in the study of the sympathetic nervous system due to its dual antagonism of adrenergic receptors. nih.govnih.gov In experimental animal models and in vitro preparations, labetalol is used to investigate the physiological and cellular roles of α- and β-adrenoceptors.

Research in animal pharmacology has established that labetalol is a nonselective antagonist of β1- and β2-adrenoceptors and a selective competitive antagonist of α1-adrenoceptors. nih.govnih.gov This dual action allows researchers to probe the combined effects of blocking these receptor subtypes simultaneously. For instance, in studies with anesthetized dogs, labetalol was shown to block vasopressor responses to the α-agonist phenylephrine (B352888) as well as the chronotropic, vasodepressor, and bronchodilator responses to the β-agonist isoprenaline. nih.gov

The compound's affinity for these receptors has been quantified in various studies. Drug displacement studies indicate that labetalol's affinity is approximately 10 times higher for beta-adrenoceptors than for alpha-adrenoceptors. ccjm.org Its potency relative to other well-known blockers has also been characterized; in isolated tissue experiments, labetalol was found to be about 6-10 times less potent than phentolamine (B1677648) at blocking alpha-receptors and 1.5-3 times less potent than propranolol (B1214883) at blocking beta-receptors. nih.gov

Furthermore, labetalol exhibits partial agonist activity specifically at vascular β2-adrenoceptors, a mechanism that contributes to its vasodilatory effects and distinguishes it from other β-blockers. nih.gov This complex pharmacological profile, combining α1-blockade, nonselective β-blockade, and β2-agonism, makes labetalol a unique probe for dissecting the intricate regulation of cardiovascular function by the adrenergic system. nih.gov Animal models of hypertension have consistently demonstrated its ability to lower blood pressure, primarily by reducing peripheral vascular resistance without causing the reflex tachycardia often seen with other vasodilators. nih.govnih.gov

Comparative Pharmacological Studies with Other Receptor Modulators (Mechanistic Focus)

Comparative studies are essential for elucidating the unique mechanistic properties of labetalol. When compared with pure β-adrenoceptor blockers like propranolol, labetalol demonstrates a distinctly different hemodynamic profile. nih.gov In animal studies, while both labetalol and propranolol reduce heart rate and cardiac contractility, labetalol either has no effect on or reduces total peripheral resistance, whereas propranolol tends to increase it. nih.govccjm.org This key difference, attributed to labetalol's α1-blocking action, results in a more significant reduction in blood pressure at equipotent cardiac β-blocking doses. nih.govccjm.org

Similarly, when compared to pure α-blockers like phentolamine, labetalol's additional β-blocking activity provides a countervailing effect on heart rate. nih.gov The α-blockade leads to vasodilation, but the β-blockade prevents the reflex tachycardia that would typically accompany a drop in peripheral resistance. nih.govnih.gov This results in a controlled reduction in blood pressure with little change in resting heart rate or cardiac output. nih.govnih.gov

The table below summarizes the key mechanistic differences observed in pre-clinical models between labetalol and other specific receptor modulators.

FeatureLabetalolPropranolol (β-blocker)Phentolamine (α-blocker)
Primary Receptors Blocked α1, β1, β2β1, β2α1, α2
Effect on Peripheral Resistance DecreaseIncreaseDecrease
Effect on Heart Rate Slight Decrease or No ChangeDecreaseIncrease (Reflex)
Effect on Cardiac Output MaintainedDecreaseIncrease (Reflex)
Overall Hemodynamic Effect Reduced blood pressure via vasodilation without significant reflex tachycardia. nih.govReduced blood pressure via decreased cardiac output. ccjm.orgReduced blood pressure via vasodilation, often with reflex tachycardia. nih.gov

These comparative studies underscore that labetalol's therapeutic action is a result of a multi-pronged mechanism involving β-blockade, α-blockade, and direct vasodilation, distinguishing it from agents that target only one type of adrenoceptor. nih.gov

Research into Novel Drug Delivery Systems (Theoretical and Material Science Aspects)

The physicochemical properties of this compound, such as its short half-life and extensive first-pass metabolism, have prompted research into novel drug delivery systems (NDDS) to enhance its therapeutic efficacy. ijrpr.comnih.gov The goal of these advanced systems is to provide controlled and sustained release, improving bioavailability and patient compliance. researchgate.net

Nanoparticle-based drug delivery is a promising strategy for improving the pharmacokinetic profile of drugs like labetalol. nih.gov Theoretical studies focus on encapsulating the drug within a polymeric matrix to protect it from premature metabolism and control its release.

One study explored the formulation of labetalol nanoparticles using ethyl cellulose (B213188) as a rate-controlling polymer. researchgate.net The nanoparticles were prepared and evaluated for various material science characteristics. The findings demonstrated that labetalol could be successfully encapsulated, with the resulting nanoparticles being discrete, spherical, and uniform in size. researchgate.net The encapsulation efficiency, a key parameter in nanoparticle formulation, varied based on the polymer-to-drug ratio.

The following table summarizes the material science findings from this research:

ParameterFinding
Polymer Used Ethyl Cellulose
Morphology Discrete, spherical, free-flowing
Microencapsulation Efficiency 52.5% - 81.7%
In Vitro Release Sustained release over 12 hours
Stability Stable at 40°C ± 2°C and 75% ± 5% RH for 6 months

Data sourced from formulation and evaluation studies of polymeric nanoparticles of labetalol. researchgate.net

This research highlights the potential of using biodegradable polymers to create nanoparticle systems that can modulate the release of labetalol, offering a theoretical framework for overcoming its inherent pharmacokinetic limitations. researchgate.net

Liposomes, which are vesicles composed of phospholipid bilayers, are another advanced carrier system studied for labetalol delivery. google.com They are particularly advantageous due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.com For this compound, which is water-soluble, liposomes can entrap the drug within their aqueous core. google.commdpi.com

Research into this compound liposomes has focused on optimizing their physicochemical properties to ensure stability and efficient drug encapsulation. One study identified dimyristoyl phosphatidyl glycerol (B35011) (DMPG) as a particularly suitable phospholipid for creating stable liposomes with labetalol. google.com The higher phase transition temperature of this synthetic phospholipid contributes to the formation of a more stable liposome (B1194612) membrane. google.com

Key physicochemical properties of these developed labetalol liposomes include:

High Encapsulation Efficiency: The specific composition using DMPG resulted in a significantly higher encapsulation rate compared to formulations with other phospholipids (B1166683). google.com

Particle Size: The method produced small liposome particles with an even size distribution. google.com This is a critical factor, as smaller, uniform particles can influence in vivo disposition and bioavailability.

Stability: The use of phospholipids with a higher phase transition temperature is designed to enhance the stability of the liposomal formulation. google.com

These studies demonstrate, from a physicochemical standpoint, that liposomal formulations can be engineered to effectively carry this compound, potentially improving its delivery characteristics. google.com

Exploration of Off-Target Effects at a Molecular/Cellular Level (In Vitro and Animal Models)

Information regarding the exploration of off-target effects of this compound at a molecular and cellular level, beyond its primary action on adrenergic receptors, is not extensively detailed in the reviewed preclinical research. Preclinical studies have primarily focused on characterizing its intended pharmacological activity on α- and β-adrenoceptors and its resulting hemodynamic effects. nih.govnih.gov While one study noted that an unidentified metabolite of labetalol might interfere with certain fluorimetric and spectrometric laboratory assays for catecholamines, leading to falsely high readings, this represents an analytical interference rather than a direct molecular or cellular off-target effect. ccjm.org Comprehensive in vitro screening against a broad range of other receptors, ion channels, and enzymes to identify distinct off-target molecular interactions has not been a central focus of the available literature.

Intellectual Property and Patent Landscape Academic Perspective

Historical Evolution of Labetalol-Related Patents (Chemical Structures, Synthesis)

The patent history of labetalol (B1674207) hydrochloride provides a compelling narrative of pharmaceutical innovation, beginning with the protection of the core molecular entity and evolving to encompass stereoisomers, improved synthetic routes, and novel formulations. The initial patents laid the groundwork for labetalol as a novel antihypertensive agent, while subsequent patents have focused on refining its synthesis and delivery.

The foundational patents for labetalol, including British Patent No. 1,266,058 and its U.S. counterpart, U.S. Patent No. 4,012,444, assigned to Allen & Hanburys Limited, were instrumental in protecting the novel chemical structure of labetalol. newdrugapprovals.org These patents described the synthesis of a series of ethanolamine (B43304) derivatives, including labetalol, and claimed their use as adrenergic beta-receptor blocking agents. The synthesis routes detailed in these early patents typically involved the reaction of a substituted salicylamide (B354443) with a suitable amine, followed by reduction of the resulting ketone. While these patents established the fundamental intellectual property for labetalol, they primarily covered the compound as a racemic mixture of its stereoisomers. newdrugapprovals.org The patents acknowledged the existence of optically active forms but did not provide specific methods for their resolution. newdrugapprovals.org

As the therapeutic importance of labetalol became more apparent, research efforts turned towards more efficient and stereoselective synthetic methods. This led to a new wave of patents focusing on the preparation of specific isomers of labetalol, which were found to have distinct pharmacological properties. For instance, the (R,R)-isomer, also known as dilevalol, was identified as having potent beta-blocking activity. newdrugapprovals.org This led to patents specifically claiming methods for the stereoselective synthesis of dilevalol, representing a significant evolution from the original patents that covered the racemic mixture.

In more recent years, the patent landscape for labetalol has been characterized by a focus on process optimization and the development of more environmentally friendly and cost-effective manufacturing methods. For example, patent application WO 2017/098520 A1 discloses a process for the preparation of labetalol hydrochloride with higher yield and purity. google.comgoogleapis.comgoogleapis.com This patent claims a process involving the reaction of 1-methyl-3-phenyl propylamine (B44156) with 5-(bromoacetyl)-2-hydroxybenzamide, followed by reduction with sodium borohydride (B1222165), and a specific purification process to achieve a highly pure final product. google.comgoogleapis.comgoogleapis.com Similarly, Chinese Patent CN 111362823 A describes a production method for this compound that is presented as being more efficient and environmentally friendly. google.com These process patents highlight a shift in focus from the novelty of the molecule itself to the innovation in its manufacturing process, a common trend in the lifecycle of established pharmaceutical compounds.

Here is a summary of the historical evolution of key labetalol-related patents:

Historically Significant Labetalol-Related Patents
Patent Number Assignee Focus of the Patent
GB 1,266,058 Allen & Hanburys Limited The initial patent covering the chemical structure and synthesis of labetalol as a racemic mixture.
US 4,012,444 Allen & Hanburys Limited The corresponding US patent for the chemical structure and synthesis of labetalol. newdrugapprovals.orgfda.gov
US 4,328,213 Schering Corporation A stable injectable formulation of labetalol, including its isomers. justia.com
EP 0266707 A2 Schering Corporation A sustained-release tablet formulation of this compound. googleapis.com
WO 2017/098520 A1 MSN Laboratories Private Limited An improved, high-yield, and high-purity process for the synthesis of this compound. google.comgoogleapis.comgoogleapis.comwipo.int

Analysis of Patent Claims Related to Labetalol Derivatives and Synthetic Methods

An analysis of the patent claims related to labetalol and its derivatives reveals a strategic progression in intellectual property protection, moving from broad claims on the chemical entity to more specific and nuanced claims covering stereoisomers, synthetic processes, and formulations. This evolution reflects a deeper understanding of the drug's pharmacology and a drive for greater manufacturing efficiency.

The initial patent claims for labetalol were composition of matter claims, which are the broadest and most fundamental form of pharmaceutical patent protection. These claims covered the labetalol molecule itself, its salts, and its use in treating hypertension. The synthesis methods described in these early patents were also claimed, but these were generally broad and allowed for variations in reagents and conditions.

With the discovery of the differential pharmacological activities of labetalol's stereoisomers, the patent landscape evolved to include claims on specific derivatives. Patents for dilevalol, the (R,R)-isomer, for example, would have included claims specifically to the isolated (R,R)-enantiomer, substantially free of other stereoisomers. nih.gov The synthesis methods claimed in these patents were also more specific, often detailing stereoselective steps to achieve the desired isomer.

More recent patent claims have shifted significantly towards process improvements. The claims in WO 2017/098520 A1, for instance, are not on the labetalol molecule itself, but on a specific, multi-step process for its synthesis. google.comgoogleapis.comgoogleapis.com The claims detail specific reagents, solvents, and reaction conditions that result in a higher yield and purity of the final product. google.comgoogleapis.comgoogleapis.com For example, a claim from this patent might read: "A process for the preparation of this compound...which comprises: a) reacting 1-methyl-3-phenyl propylamine...with 5-(bromoacetyl)-2-hydroxybenzamide...in the presence of a solvent...; b) reducing the resulting intermediate...with sodium borohydride in the presence of a base...; c) purifying the crude product..." This level of detail in the claims provides a narrower but still valuable scope of protection, as it can prevent competitors from using this specific, optimized manufacturing process.

Similarly, patents for new formulations of labetalol, such as sustained-release tablets or stable injectable solutions, have claims directed to the specific composition of the formulation. For a sustained-release tablet, the claims would specify the active ingredient (this compound) in combination with specific excipients that control its release rate. For a stable injectable formulation, the claims would detail the specific concentrations of this compound, buffering agents, and stabilizers that ensure the product's shelf-life. justia.com

The following table provides an analysis of the types of patent claims related to labetalol:

Analysis of Labetalol-Related Patent Claim Types
Claim Type Description Example Focus
Composition of Matter Claims the novel chemical entity itself. The labetalol molecule and its pharmaceutically acceptable salts.
Method of Use Claims the use of the compound for a specific therapeutic purpose. The use of labetalol for the treatment of hypertension.
Process (Synthesis) Claims a specific method of manufacturing the compound. A multi-step synthesis of this compound with specified reagents and conditions for improved yield and purity. google.comgoogleapis.comgoogleapis.com
Stereoisomer Claims a specific stereoisomer of the compound, substantially free of others. The isolated (R,R)-enantiomer of labetalol (dilevalol). nih.gov
Formulation Claims a specific pharmaceutical composition containing the active ingredient. A sustained-release tablet containing this compound and specific release-controlling polymers. googleapis.com

Future Directions and Emerging Research Paradigms

Integration with Systems Pharmacology and Omics Technologies

Systems pharmacology offers a holistic framework to understand the complex interactions of Labetalol (B1674207) hydrochloride within the human body. This approach moves beyond the single-target concept, aiming to model how Labetalol's dual alpha- and beta-adrenergic blockade impacts intricate biological networks and physiological systems. By integrating pharmacokinetic and pharmacodynamic data, systems pharmacology models can simulate the drug's effect on blood pressure, heart rate, and peripheral vascular resistance simultaneously, providing a more comprehensive picture than traditional analyses. nih.gov

A critical component of this integrated approach is the incorporation of "omics" technologies, particularly pharmacogenomics. It is recognized that responses to beta-blockers can be highly variable among individuals, a phenomenon partly attributable to genetic differences. nih.gov Pharmacogenetic studies have identified polymorphisms in genes that can influence the efficacy and metabolism of beta-blockers like labetalol. nih.gov

For instance, many beta-blockers, including labetalol, are substrates for the cytochrome P450 2D6 (CYP2D6) enzyme. The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultra-rapid metabolizers. nih.gov These genetic variations can significantly alter drug clearance and patient response. Integrating this pharmacogenomic data into systems pharmacology models can help predict an individual's response to Labetalol hydrochloride, paving the way for personalized medicine.

Table 1: Key Genes and Their Potential Impact on this compound

GeneFunctionImpact on this compound
CYP2D6Metabolizing EnzymePolymorphisms affect the rate of metabolism, influencing plasma concentrations and patient response. nih.gov
ADRB1Beta-1 Adrenergic ReceptorGenetic variations may alter the receptor's affinity for labetalol, potentially affecting the drug's beta-blocking efficacy. nih.gov
ADRA1Alpha-1 Adrenergic ReceptorPolymorphisms could influence the vasodilatory response to labetalol's alpha-blocking activity. patsnap.com

Advanced Computational and In Silico Drug Discovery Methodologies

Computational and in silico methods are becoming indispensable tools in pharmacology, offering ways to simulate and predict a drug's behavior, thereby accelerating research and development. nih.gov For this compound, these methodologies provide deeper insights into its pharmacokinetics and molecular interactions.

One prominent in silico approach is Physiologically Based Pharmacokinetic (PBPK) modeling. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow. nih.gov These models integrate data on the drug's physicochemical properties with physiological information to simulate its absorption, distribution, metabolism, and excretion (ADME). nih.gov PBPK modeling has been used to evaluate the pharmacokinetics of labetalol in both healthy and diseased populations, helping to understand differences in drug disposition after oral versus intravenous administration. nih.gov Such models are valuable for predicting drug behavior in specific populations, such as those with renal or hepatic impairment, without the need for extensive clinical trials. nih.gov

At the molecular level, computational techniques like Density Functional Theory (DFT) have been employed to study the electronic properties of the labetalol molecule. ijcce.ac.irresearchgate.net These quantum chemistry methods can calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and interaction with its biological targets. ijcce.ac.ir This information is crucial for understanding the structure-activity relationships that govern its dual receptor blockade.

Table 2: Applications of In Silico Methodologies in Labetalol Research

MethodologyApplicationResearch Finding
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating drug concentration-time profiles in various populations. nih.govHelps predict pharmacokinetic variations in patients with hepatic or renal disease, aiding in understanding potential dose adjustments. nih.gov
Density Functional Theory (DFT)Calculating electronic properties and vibrational frequencies of the labetalol molecule. ijcce.ac.irresearchgate.netProvides insights into molecular stability, reactivity, and the nature of its interaction with adrenergic receptors. ijcce.ac.ir
Molecular DockingSimulating the binding of labetalol and its stereoisomers to adrenergic receptor models.Can elucidate the structural basis for the different alpha- and beta-blocking activities of the stereoisomers.

High-Throughput Screening Approaches for Labetalol Analogs (Research Tool)

Labetalol's unique structure, which confers dual adrenergic receptor blockade, makes it an attractive scaffold for the development of new therapeutic agents. The compound is a racemic mixture of four stereoisomers, each possessing distinct pharmacological activities. nih.govnewdrugapprovals.org This stereospecificity is the foundation for designing new Labetalol analogs and developing high-throughput screening (HTS) assays to identify promising new compounds.

Research has successfully separated and characterized the four stereoisomers, revealing a clear division of labor among them. newdrugapprovals.orgnih.gov The (R,R)-isomer, also known as dilevalol, is primarily responsible for the non-selective beta-blocking activity. newdrugapprovals.orgnih.gov Conversely, the (S,R)-isomer exhibits most of the selective alpha-1 blocking activity. nih.gov The other two isomers, (S,S) and (R,S), are largely inactive. newdrugapprovals.org

This detailed understanding allows for the rational design of HTS assays. For example, researchers can screen libraries of compounds based on the Labetalol scaffold specifically for beta-1 selectivity, alpha-1 antagonism, or a desired ratio of the two. By using cell lines expressing specific adrenergic receptor subtypes, HTS can rapidly identify analogs with improved potency, selectivity, or modified pharmacokinetic properties. The goal of such screening would be to discover new chemical entities that retain the beneficial dual-action mechanism while potentially offering a more refined pharmacological profile.

Table 3: Pharmacological Activity of Labetalol Stereoisomers

StereoisomerPrimary ActivityContribution to Labetalol's Overall Effect
(R,R)-Labetalol (Dilevalol)Potent non-selective β-adrenoceptor antagonist. newdrugapprovals.orgnih.govResponsible for the majority of the beta-blocking effects, such as reduced heart rate. nih.gov
(S,R)-LabetalolPotent selective α1-adrenoceptor antagonist. newdrugapprovals.orgnih.govResponsible for the majority of the alpha-blocking effects, leading to vasodilation. nih.gov
(S,S)-LabetalolMinimal pharmacological activity. newdrugapprovals.orgConsidered inactive.
(R,S)-LabetalolMinimal pharmacological activity. newdrugapprovals.orgConsidered inactive.

Q & A

Q. What analytical methods are recommended for identifying Labetalol hydrochloride in pharmaceutical formulations?

  • Methodological Answer : this compound can be identified using ultraviolet-visible (UV-Vis) spectrophotometry and thin-layer chromatography (TLC) . For UV-Vis, prepare a sample solution in 0.05 mol/L sulfuric acid and measure absorbance at 302 nm, where a characteristic peak between 300–304 nm confirms identity . For TLC, use a silica gel plate and a mobile phase of ethyl acetate, 2-propanol, water, and ammonia (25:15:8:2). Spot the sample and reference standards, develop, and compare Rf values under UV light (254 nm) .

Q. How is the purity of this compound assessed for heavy metals and related substances?

  • Methodological Answer :
  • Heavy metals : Test via Method 2 (limit: ≤20 ppm). Dissolve 1.0 g of the compound, prepare a control with 2.0 mL of Standard Lead Solution, and compare using atomic absorption spectroscopy .
  • Related substances : Use high-performance liquid chromatography (HPLC) . Prepare a sample solution in methanol, inject into a C18 column with a mobile phase of phosphate buffer and acetonitrile (70:30), and quantify impurities at 220 nm. Ensure peaks for degradation products (e.g., acidic byproducts) do not exceed 0.1% .

Q. What dissolution testing parameters are specified for this compound tablets?

  • Methodological Answer : The paddle method (USP Apparatus 2) at 50 rpm is recommended. Use 900 mL of 0.1 mol/L hydrochloric acid as the dissolution medium. Withdraw samples at 30-minute intervals, filter, and quantify via UV-Vis at 302 nm. Ensure ≥80% dissolution within 45 minutes for compliance .

Advanced Research Questions

Q. How can researchers validate a spectrophotometric method for this compound quantification in biological samples?

  • Methodological Answer : Validate using a reaction with sodium nitroprusside and hydroxylamine hydrochloride in phosphate buffer (pH 12). Measure absorbance at 695 nm for the nitroso derivative. Validate linearity (2–51 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and selectivity against degradation products. Compare results with a reference LC-MS method for cross-validation .

Q. What methodological considerations are critical in designing gastro-retentive floating tablets of this compound?

  • Methodological Answer : Use hydroxypropyl methylcellulose (HPMC K4M) as a matrix polymer and sodium bicarbonate as a gas-generating agent. Optimize via a 3² factorial design to study the effects of polymer concentration (X₁) and bicarbonate (X₂) on floating lag time (Y₁) and drug release (Y₂). Validate using in vitro buoyancy tests (simulated gastric fluid, pH 1.2) and dissolution profiling (USP Apparatus 2) .

Q. How does particle size distribution (PSD) analysis impact the bioavailability of this compound formulations?

  • Methodological Answer : PSD is analyzed using laser diffraction (Malvern Mastersizer 3000). Validate precision (RSD <5% for repeatability), intermediate precision (different analysts/days), and robustness (varied dispersion pressures). Smaller particle sizes (<10 µm) enhance dissolution rate, improving bioavailability. Correlate PSD data with in vivo pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ) using biorelevant media .

Q. What strategies address the challenges of this compound's first-pass metabolism in pharmacokinetic studies?

  • Methodological Answer : To mitigate first-pass metabolism (bioavailability ~25%):
  • Food co-administration : Increase bioavailability by 20–30% via delayed gastric emptying .
  • Hepatic impairment models : Use microsomal assays (CYP2D6/3A4) to study metabolite formation. Adjust dosing in patients with liver dysfunction .
  • IV-to-oral bridging : Compare AUC values from intravenous (IV) and oral administration to calculate hepatic extraction ratio .

Q. How do researchers analyze drug-drug interactions between this compound and tricyclic antidepressants (TCAs)?

  • Methodological Answer : Conduct clinical surveys to monitor tremor incidence (2.3% with TCAs vs. 0.7% with labetalol alone). In vitro, use Caco-2 cell monolayers to assess permeability changes. In vivo, employ LC-MS/MS to measure plasma concentrations of both drugs and metabolites. Model interaction kinetics using non-compartmental analysis (NCA) or physiologically based pharmacokinetic (PBPK) software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labetalol hydrochloride
Reactant of Route 2
Reactant of Route 2
Labetalol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.